molecular formula C11H16N2 B060782 (3-Pyrrolidin-1-ylphenyl)methylamine CAS No. 175696-70-5

(3-Pyrrolidin-1-ylphenyl)methylamine

Cat. No. B060782
M. Wt: 176.26 g/mol
InChI Key: BXTWTBYGOKOWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to (3-Pyrrolidin-1-ylphenyl)methylamine involves several key strategies, including asymmetric hydrogenation and S(N)2 substitution reactions. For instance, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a related compound, demonstrates a highly efficient and stereoselective process in 10 steps with an overall yield of 24% from readily available precursors. This synthesis highlights the utility of catalytic asymmetric hydrogenation and effective purification techniques (Lall et al., 2012).

Molecular Structure Analysis

The structural determination of compounds analogous to (3-Pyrrolidin-1-ylphenyl)methylamine, through X-ray crystallography, reveals detailed insights into their molecular geometry and atomic arrangements. For example, the coordination behavior and structure of metal complexes derived from related ligands indicate how variations in ligand structure can influence metal coordination, showcasing the importance of molecular structure in the design of metal-organic frameworks (Bernauer et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of (3-Pyrrolidin-1-ylphenyl)methylamine derivatives is influenced significantly by their structural features. For instance, the mechanism-based inhibition of monoamine oxidase by derivatives demonstrates how structural modifications can lead to variations in biological activity. This highlights the compound's potential in synthesizing biologically active molecules that can serve as therapeutic agents (Williams & Lawson, 1998).

Physical Properties Analysis

Understanding the physical properties of (3-Pyrrolidin-1-ylphenyl)methylamine and its derivatives is essential for their application in various scientific fields. Techniques such as NMR and mass spectrometry are vital for elucidating the structure and purity of these compounds. For example, the synthesis and structural determination of pyrrolidine-2,3-dione derivatives provide insights into the physical characteristics of these molecules, which are crucial for their practical applications (Nguyen & Dai, 2023).

Chemical Properties Analysis

The chemical properties of (3-Pyrrolidin-1-ylphenyl)methylamine derivatives, such as their reactivity towards other chemicals and their behavior under various conditions, are fundamental aspects of their study. Investigations into the base-promoted transannulation of heterocyclic enamines illustrate the compound's utility in synthesizing fused pyridines and pyrroles with high regio- and stereoselectivity, showcasing the versatility of these molecules in organic synthesis (Yang et al., 2015).

Scientific Research Applications

Pyrrolidine is a five-membered ring and one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

For example, 1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

These derivatives can be used for the future development of novel compounds active against different infections and diseases .

Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

For example, 1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

These derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

(3-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTWTBYGOKOWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428144
Record name (3-Pyrrolidin-1-ylphenyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Pyrrolidin-1-ylphenyl)methylamine

CAS RN

175696-70-5
Record name (3-Pyrrolidin-1-ylphenyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Slurry a mixture of (3-bromobenzyl)-carbamic acid tert-butyl ester (600 mg, 2.1 mmol, U.S. Pat. Appl. Publ. US 2003134885), pyrrolidine (450 mL, 5.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (200 mg, 0.21 mmol), BINAP (400 mg, 0.63 mmol) and cesium carbonate (960 mg, 2.94 mmol) in anhydrous toluene (10 mL). Degas under vacuum, fill the system with nitrogen and heat in a sealed flask at 90° C. for 18 h. Cool to room temperature, dilute with diethyl ether, filter, and concentrate in vacuo. Dissolve the resulting residue in DCM (10 mL) and add trifluoroacetic acid (5 mL). Stir at ambient temperature for 1 h and concentrate in vacuo. Purify by chromatography on silica gel eluting sequentially with hexane/EtOAc (1:1), EtOAc and 2M ammonia in methanol. Purify again by SCX chromatography to give the title compound as a brown oil (300 mg, 85% overall). MS (ES+) m/z: 178 (M+H)+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
85%

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